Common manganese salts like sulfate or chloride introduce sulfur/halogen impurities, causing leakage currents in battery cathodes; the hexahydrate analog melts at ~26°C, disrupting automated dispensing. Manganese nitrate tetrahydrate (CAS 20694-39-7) resolves these issues as a high-purity, solid precursor that decomposes cleanly at 220°C, leaving no ionic residues. • Enables fabrication of impurity-free MnO2, Mn2O3, or Mn3O4 electrodes. • Ambient-stable solid prevents weighing inaccuracies. • Critical for spinel LiMn2O4 cathodes with high cycling stability. • Provides exact stoichiometric control for mixed-metal oxide synthesis.
Manganese(II) nitrate tetrahydrate (Mn(NO3)2·4H2O) is a highly soluble, paramagnetic crystalline solid that serves as an established precursor for the synthesis of advanced manganese oxides (such as MnO2, Mn2O3, and Mn3O4) [1]. Unlike bulk manganese ores or crude salts, this specific hydrate provides a highly controlled stoichiometry of manganese, nitrogen, and oxygen, undergoing clean thermal decomposition at temperatures above 200°C to yield high-purity oxides without leaving detrimental solid residues[1]. Its predictable thermal behavior and high solubility make it a critical raw material in the manufacturing of electrochemical energy storage devices, lithium-ion battery cathodes, and specialized oxidation-reduction catalysts, where precise control over the final oxide morphology and purity is required [2].
Substituting manganese nitrate tetrahydrate with its hexahydrate analog (Mn(NO3)2·6H2O) or alternative salts like manganese sulfate introduces severe processability and purity risks. The hexahydrate possesses a melting point of approximately 25.9°C, making it prone to melting and clumping under standard room-temperature storage, which severely complicates automated dispensing and precise stoichiometric weighing in industrial settings . Conversely, substituting with manganese sulfate or chloride requires significantly higher calcination temperatures and inevitably leaves trace sulfur or halogen residues in the final oxide lattice [1]. In high-performance applications such as battery cathode manufacturing or capacitor dielectrics, these anionic impurities cause fatal leakage currents and degrade electrochemical cycling stability, making the clean-decomposing tetrahydrate the strict procurement requirement for electronic-grade applications [1].
In industrial and laboratory procurement, the hydration state of manganese nitrate dictates its physical phase at room temperature. Manganese(II) nitrate tetrahydrate exhibits a melting point of approximately 37°C, remaining a stable, flowable crystalline solid under standard ambient conditions . In contrast, the hexahydrate analog possesses a melting point of 25.9°C, causing it to frequently melt or deliquesce into a slurry during storage or transit in warmer climates . This thermal buffer is critical for maintaining material flowability and ensuring precise stoichiometric weighing during the formulation of battery and capacitor precursors without the need for specialized climate-controlled storage [1].
| Evidence Dimension | Melting point and room-temperature physical state |
| Target Compound Data | ~37°C (Stable solid at 25°C) |
| Comparator Or Baseline | Manganese(II) nitrate hexahydrate (~25.9°C, prone to ambient melting) |
| Quantified Difference | >11°C higher melting threshold |
| Conditions | Standard ambient storage and handling conditions |
Prevents material clumping and phase changes during storage, enabling accurate stoichiometric dosing for solid-state synthesis without requiring chilled environments.
For the synthesis of electronic-grade manganese dioxide (MnO2), precursor selection dictates final material purity. Manganese nitrate tetrahydrate undergoes complete thermal decomposition starting at 200°C, releasing only volatile nitrogen dioxide and oxygen, leaving a high-purity MnO2 phase[1]. When compared to alternative precursors like manganese sulfate or manganese chloride, which require higher calcination temperatures and often leave residual sulfur or chlorine contaminants, the nitrate tetrahydrate ensures a pristine oxide lattice [2]. This zero-residue decomposition is mandatory for applications like solid tantalum capacitors and supercapacitors, where trace ionic impurities would cause fatal leakage currents and device failure [1].
| Evidence Dimension | Calcination residue and decomposition byproducts |
| Target Compound Data | 100% volatile leaving groups (NO2, O2) at >200°C |
| Comparator Or Baseline | Manganese sulfate/chloride (Residual S/Cl heteroatoms) |
| Quantified Difference | Complete elimination of solid-phase anionic impurities |
| Conditions | Thermal calcination to MnO2 at 200–300°C |
Guarantees the ultra-high purity required for dielectric and cathode applications by avoiding sulfur or halogen contamination inherent to other manganese salts.
The thermal conversion of manganese nitrate tetrahydrate to active manganese oxides follows a highly predictable, stepwise endothermic pathway. It transitions to a monohydrate between 110–150°C, becomes anhydrous up to 200°C, and then exothermically decomposes to MnO2 at approximately 220°C[1]. This distinct, staged water loss allows for precise control over the outgassing rate during calcination, which is critical for dictating the porosity and surface area of the resulting oxide [1]. In contrast, using uncharacterized aqueous manganese solutions or crude mixtures leads to rapid, uncontrolled boiling and irregular morphology, severely degrading the electrochemical performance of the resulting supercapacitor or battery electrodes [1].
| Evidence Dimension | Dehydration control and phase transition |
| Target Compound Data | Stepwise transitions (monohydrate at 110-150°C, anhydrous at 175-200°C) |
| Comparator Or Baseline | Uncontrolled aqueous manganese solutions (Rapid, singular boiling phase) |
| Quantified Difference | Separation of dehydration and decomposition into distinct thermal windows |
| Conditions | Programmed thermal calcination for electrode material synthesis |
Enables manufacturers to precisely tune the porosity and specific surface area of manganese oxide materials by controlling the heating ramp through known hydration states.
Leveraged as the primary precursor for solid manganese dioxide (MnO2) and spinel manganese oxide (Mn3O4) components. The tetrahydrate's ability to decompose cleanly at 220°C without leaving ionic residues ensures high-purity electrode formation, preventing leakage currents and structural degradation in the final device[1].
Utilized in the solid-state or sol-gel synthesis of spinel lithium manganese oxide (LiMn2O4) and other mixed-metal cathode materials. Its stable solid form at room temperature allows for exact stoichiometric blending with lithium and cobalt precursors, ensuring high-temperature cyclic stability in the resulting battery[2].
Employed in the hydrothermal synthesis of perovskite-type materials (e.g., CaMnO3) or pure MnO2 electrodes. The predictable stepwise dehydration of the tetrahydrate allows researchers to tightly control the porosity and electrochemically active surface area of the supercapacitor material, directly impacting specific capacitance[3].
Oxidizer;Irritant